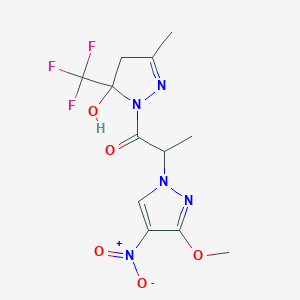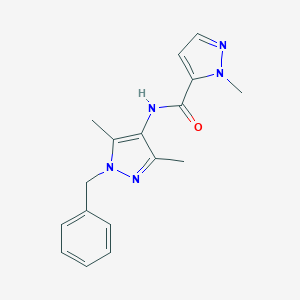![molecular formula C22H19ClN2O4 B280211 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CDM-1, is a novel synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. CDM-1 belongs to the class of chromene derivatives that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects by targeting multiple cellular pathways. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This compound also disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, this compound modulates the expression of various genes involved in cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. However, it can cause some side effects, including gastrointestinal disturbances, myelosuppression, and liver toxicity. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
実験室実験の利点と制限
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility in water and limited stability in biological fluids can pose challenges for its formulation and delivery. Moreover, the lack of clinical data on this compound limits its translation into the clinic.
将来の方向性
Several future directions can be explored to further investigate the potential applications of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Firstly, the optimization of its synthesis process can be done to improve its yield and purity. Secondly, the development of novel formulations and delivery systems can be explored to overcome its poor solubility and stability issues. Thirdly, the investigation of its potential applications in other fields, such as agriculture and industry, can be explored. Lastly, the preclinical and clinical studies on this compound can be conducted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a novel synthetic compound that exhibits potent anticancer activities. Its mechanism of action involves the inhibition of topoisomerase II, microtubule disruption, and modulation of gene expression. This compound offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility and stability in biological fluids can pose challenges for its formulation and delivery. Several future directions can be explored to further investigate the potential applications of this compound in various fields.
合成法
The synthesis of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation reaction between 4-chloro-3-methylphenol and 2-furfural in the presence of sodium hydroxide to yield 5-[(4-chloro-3-methylphenoxy)methyl]-2-furfural. The subsequent reaction of this intermediate with malononitrile in the presence of ammonium acetate and acetic acid leads to the formation of this compound. The overall yield of the synthesis process is around 60%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, this compound has also been found to inhibit tumor growth and metastasis in animal models of cancer.
特性
分子式 |
C22H19ClN2O4 |
|---|---|
分子量 |
410.8 g/mol |
IUPAC名 |
2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O4/c1-12-9-13(5-7-16(12)23)27-11-14-6-8-19(28-14)20-15(10-24)22(25)29-18-4-2-3-17(26)21(18)20/h5-9,20H,2-4,11,25H2,1H3 |
InChIキー |
YIRBJZDJYZUAOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)

